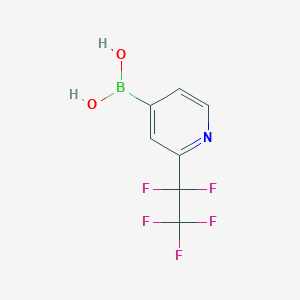
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine is a synthetic compound of significant interest in the fields of organic chemistry and biochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine typically involves several key steps:
Formation of the Oxetane Ring: : This can be achieved through a cyclization reaction involving a dihalide precursor and a suitable base under reflux conditions.
Attachment of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling to L-lysine: : The modified oxetane is then coupled to a protected form of L-lysine using standard peptide coupling reagents like carbodiimides.
Industrial Production Methods
Industrial-scale synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, efficient solvent systems, and robust purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the benzyloxycarbonyl group.
Reduction: : Reduction reactions can target the benzyloxycarbonyl group, potentially leading to the removal of protecting groups.
Substitution: : The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or Jones reagent.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The reactions typically lead to modified lysine derivatives, potentially with altered functional groups that can be used for further synthetic applications.
Applications De Recherche Scientifique
In Chemistry
Building Blocks: : Used as building blocks for the synthesis of more complex molecules in organic synthesis.
In Biology
Protease Inhibitors: : The compound's unique structure allows it to function as a potential inhibitor of proteases, enzymes that break down proteins.
In Medicine
Drug Development: : Investigated for its potential as a scaffold for developing new therapeutic agents due to its stability and bioactivity.
In Industry
Specialty Chemicals: : Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes and proteins. The oxetane ring and benzyloxycarbonyl group can interact with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and in the design of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Compared to other lysine derivatives:
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine: stands out due to its unique oxetane ring, which imparts distinct reactivity and stability.
Similar compounds: N6-(tert-butoxycarbonyl)-L-lysine, N2-(benzyloxycarbonyl)-L-lysine.
Propriétés
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O7/c1-22(2,3)33-21(30)24-12-8-7-11-18(19(27)28)26-23(15-31-16-23)14-25-20(29)32-13-17-9-5-4-6-10-17/h4-6,9-10,18,26H,7-8,11-16H2,1-3H3,(H,24,30)(H,25,29)(H,27,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKYPKXHPQCTFO-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8050424.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8050431.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050438.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)

![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)



![2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]acetic acid propyl ester](/img/structure/B8050509.png)

